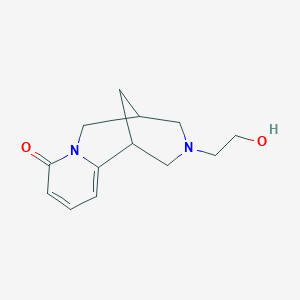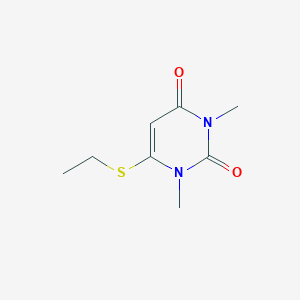
1-Iodonaphthalene-2-carboxaldehyde
Übersicht
Beschreibung
1-Iodonaphthalene-2-carboxaldehyde is an organic compound with the molecular formula C11H7IO. It is a derivative of naphthalene, featuring an iodine atom at the 1-position and a carboxaldehyde group at the 2-position. This compound is primarily used in laboratory settings for various chemical reactions and research purposes.
Wissenschaftliche Forschungsanwendungen
1-Iodonaphthalene-2-carboxaldehyde has several applications in scientific research:
Synthesis of Naphthalene Derivatives: It is used in the metal-free synthesis of naphthalene derivatives, which are important in organic chemistry.
Photophysics and Photodissociation Studies: The compound is studied for its photophysical properties and photodissociation dynamics using time-resolved femtosecond pump-probe mass spectrometry.
Catalytic Iodocyclization: It is employed in catalytic iodocyclization reactions to produce highly substituted naphthalenones.
Optically Detected Magnetic Resonance (ODMR) Studies: The compound is used in ODMR studies to investigate its triplet state characteristics and the influence of heavy atoms on electronic states.
Safety and Hazards
1-Iodonaphthalene-2-carboxaldehyde can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
Vorbereitungsmethoden
1-Iodonaphthalene-2-carboxaldehyde can be synthesized through several methods. One common synthetic route involves the iodination of naphthalene-2-carboxaldehyde. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane.
Analyse Chemischer Reaktionen
1-Iodonaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, where it reacts with organotin compounds to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols under specific conditions.
Cyclization Reactions: It can undergo cyclization reactions to form complex polycyclic structures, which are useful in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1-iodonaphthalene-2-carboxaldehyde involves its ability to undergo various chemical transformations. For example, in acidic media, it can form stable Wheland-like tetrahedral cationic species through intramolecular protonation. This dynamic equilibrium allows for proton-deuterium exchange of aromatic protons and provides a mechanism for deiodination .
Vergleich Mit ähnlichen Verbindungen
1-Iodonaphthalene-2-carboxaldehyde can be compared with other similar compounds, such as:
1-Iodonaphthalene: Lacks the carboxaldehyde group and is primarily used in different types of cross-coupling reactions.
2-Iodonaphthalene: Similar to 1-iodonaphthalene but with the iodine atom at the 2-position, affecting its reactivity and applications.
Naphthalene-2-carboxaldehyde: Lacks the iodine atom and is used in different synthetic applications.
This compound is unique due to the presence of both the iodine atom and the carboxaldehyde group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications.
Eigenschaften
IUPAC Name |
1-iodonaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLSMHJKAJZBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478106 | |
| Record name | 1-Iodonaphthalene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364064-68-6 | |
| Record name | 1-Iodonaphthalene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester](/img/structure/B3065251.png)







